Topological Polar Surface Area (TPSA) Comparison: Isothiazole vs. Thiazole Connectivity Determines Hydrogen-Bonding Capacity
The calculated topological polar surface area (TPSA) of 4-(5-bromo(pyridin-3-YL))isothiazole is 54.02 Ų, which is more than two-fold higher than the 25.78 Ų reported for the regioisomeric thiazole 3-(2-bromo-1,3-thiazol-4-yl)pyridine (CAS 886370-95-2) where the bromine is on the thiazole ring rather than the pyridine ring [1]. This difference arises because in the target compound, both the pyridine nitrogen and the isothiazole N–S moiety contribute to the polar surface, whereas in the comparator, the thiazole ring attachment geometry reduces the effective polar surface contribution from the heterocycle. TPSA is a critical parameter for predicting passive membrane permeability and oral bioavailability; a difference of ~28 Ų is sufficient to alter blood–brain barrier penetration predictions and intestinal absorption classification [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 54.02 Ų |
| Comparator Or Baseline | 3-(2-Bromo-1,3-thiazol-4-yl)pyridine (CAS 886370-95-2): 25.78 Ų; 4-(5-Bromopyridin-3-yl)thiazole (CAS 1412959-07-9): 54.02 Ų |
| Quantified Difference | Target TPSA is 28.24 Ų higher than regioisomeric thiazole comparator (886370-95-2); equivalent to thiazole comparator (1412959-07-9) |
| Conditions | Calculated values (ACD/Labs or equivalent algorithm); values sourced from ChemSrc and ChemTradeHub databases |
Why This Matters
When designing CNS-penetrant libraries, a TPSA < 60–70 Ų is typically desirable; the target compound's 54.02 Ų places it near this threshold, while the 25.78 Ų of the regioisomeric thiazole would predict significantly higher passive permeability – a potential advantage or liability depending on the target profile.
- [1] ChemTradeHub. 3-(2-Bromo-4-thiazolyl)pyridine (CAS 886370-95-2). Physicochemical properties. https://cn.chemtradehub.com View Source
- [2] Pajouhesh, H.; Lenz, G. R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2005, 2(4), 541–553. View Source
